molecular formula C13H19NO2 B1415070 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde CAS No. 21635-78-9

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

Cat. No. B1415070
CAS RN: 21635-78-9
M. Wt: 221.29 g/mol
InChI Key: VPQDJWZOKQGORL-UHFFFAOYSA-N
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Description

“4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde” is a chemical compound with the molecular formula C13H19NO2 . It is used for research purposes.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : EEAB is also used in the synthesis of other complex organic compounds .
    • Method of Application : One method involves the condensation reaction between 4-(2-aminomethyl) benzoic acid and ethyl-2-bromoacetate.
    • Results or Outcomes : The resulting compound can be used as an intermediate in the synthesis of other chemicals .
  • Scientific Field: Drug Delivery

    • Application : While there is limited information available, it’s possible that “4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde” could be used in the field of drug delivery .
  • Scientific Field: Bioimaging

    • Application : “4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde” may be used in bioimaging due to its fluorescent properties.
    • Method of Application : It could potentially be used as a fluorescent probe for imaging biological samples.
  • Scientific Field: Chemical Synthesis

    • Application : “4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde” can be used in the synthesis of other complex organic compounds.
    • Method of Application : One method involves the condensation reaction between 4-(2-aminomethyl) benzoic acid and ethyl-2-bromoacetate.
    • Results or Outcomes : The resulting compound can be used as an intermediate in the synthesis of other chemicals.
  • Scientific Field: Molecular Biology

    • Application : The compound could potentially be used in molecular biology, given its ability to bind to DNA .
    • Method of Application : As a fluorescent probe, it could be used to study the structure and function of DNA .
  • Scientific Field: Analytical Chemistry

    • Application : It could be used in analytical chemistry for the detection and quantification of other substances .
    • Method of Application : Its fluorescent properties could be exploited in various analytical techniques .
  • Scientific Field: Environmental Science

    • Application : There is potential for its use in environmental science, although specific applications are not detailed in the available resources .
  • Scientific Field: Pharmacology

    • Application : Given its ability to bind to DNA, there could be potential applications in pharmacology.
  • Scientific Field: Material Science

    • Application : There could be potential applications in material science, although specific applications are not detailed in the available resources .
  • Scientific Field: Nanotechnology

    • Application : There could be potential applications in nanotechnology, although specific applications are not detailed in the available resources .

properties

IUPAC Name

4-[2-ethoxyethyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(9-10-16-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQDJWZOKQGORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652279
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

CAS RN

21635-78-9
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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